molecular formula C34H30O7Si2 B14337097 1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} CAS No. 105926-53-2

1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}

Cat. No.: B14337097
CAS No.: 105926-53-2
M. Wt: 606.8 g/mol
InChI Key: SZVDVCUWJPSNFD-UHFFFAOYSA-N
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Description

1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The presence of trimethylsilyl groups in this compound enhances its stability and modifies its reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} typically involves the functionalization of anthraquinone derivatives. One common method includes the reaction of anthracene-9,10-dione with trimethylsilyl chloride in the presence of a base, such as potassium carbonate, to introduce the trimethylsilyl groups. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce anthracene derivatives.

Scientific Research Applications

1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its interaction with biological molecules. The anthraquinone core can intercalate into DNA, disrupting its function and leading to potential anticancer effects . The compound can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} is unique due to the presence of two trimethylsilyl groups, which enhance its stability and modify its reactivity. This makes it a valuable compound for various applications, particularly in research focused on developing new therapeutic agents and studying complex organic reactions .

Properties

CAS No.

105926-53-2

Molecular Formula

C34H30O7Si2

Molecular Weight

606.8 g/mol

IUPAC Name

1-(9,10-dioxo-4-trimethylsilyloxyanthracen-1-yl)oxy-4-trimethylsilyloxyanthracene-9,10-dione

InChI

InChI=1S/C34H30O7Si2/c1-42(2,3)40-25-17-15-23(27-29(25)33(37)21-13-9-7-11-19(21)31(27)35)39-24-16-18-26(41-43(4,5)6)30-28(24)32(36)20-12-8-10-14-22(20)34(30)38/h7-18H,1-6H3

InChI Key

SZVDVCUWJPSNFD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C2C(=C(C=C1)OC3=C4C(=C(C=C3)O[Si](C)(C)C)C(=O)C5=CC=CC=C5C4=O)C(=O)C6=CC=CC=C6C2=O

Origin of Product

United States

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